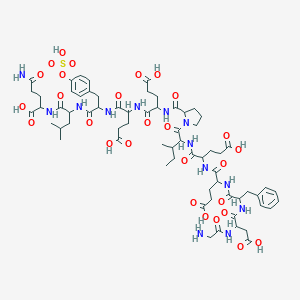
Glycolithocholic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycolithocholic acid ethyl ester (GLCA-EE) is a synthetic bile acid derivative that has been widely studied for its potential applications in various fields of research. This molecule is a modified form of lithocholic acid, a naturally occurring bile acid that is synthesized in the liver and plays an important role in the digestion and absorption of dietary fats. GLCA-EE has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Fatty Acid Ethyl Esters in Biofuel Production
- Biofuel Production : Fatty acid ethyl esters (FAEEs), including glycolithocholic acid ethyl ester, have been studied for their potential use in biofuel production. A study by Elbahloul and Steinbüchel (2010) demonstrated the pilot-scale production of FAEEs using an engineered Escherichia coli strain, highlighting their potential in renewable energy sources (Elbahloul & Steinbüchel, 2010).
Medical and Pharmaceutical Applications
- Drug Synthesis : In the pharmaceutical industry, glycolithocholic acid ethyl ester can play a role in the synthesis of certain drugs. For instance, Deaguero and Bommarius (2014) described its use in the enzymatic synthesis of ampicillin, a commonly used antibiotic (Deaguero & Bommarius, 2014).
- Cancer Therapy : Kim et al. (2011) explored the use of FAEE-based glycol chitosan nanoparticles for tumor accumulation in cancer therapy, showing the potential of glycolithocholic acid ethyl ester derivatives in targeted drug delivery (Kim, Lee, Jeong, & Lee, 2011).
Industrial and Chemical Applications
- Catalysis and Synthesis : The compound is also relevant in the field of chemical engineering and catalysis. A study by Bosco et al. (2010) on the synthesis of glucuronic acid esters using Lewis-acidic polyoxometalates indicates the potential utility of glycolithocholic acid ethyl ester in chemical synthesis processes (Bosco et al., 2010).
- Surface Immobilization : Gnauck et al. (2007) investigated the use of glycol-alkane phosphate derivatives, similar to glycolithocholic acid ethyl ester, for surface immobilization on metal/metal oxide surfaces, which has implications in material sciences (Gnauck, Jaehne, Blaettler, Tosatti, Textor, & Adler, 2007).
Propriétés
Numéro CAS |
100929-89-3 |
|---|---|
Nom du produit |
Glycolithocholic acid ethyl ester |
Formule moléculaire |
C28H47NO4 |
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO4/c1-5-33-26(32)17-29-25(31)11-6-18(2)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,3)24(21)13-15-28(22,23)4/h18-24,30H,5-17H2,1-4H3,(H,29,31)/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1 |
Clé InChI |
JRXQPFBKHYDFPV-CUYCEIPOSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
SMILES canonique |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)










